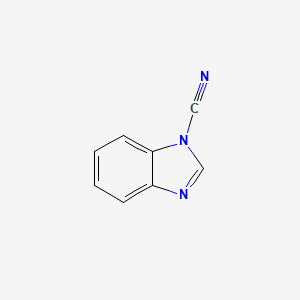

1H-Benzimidazole-1-carbonitrile

CAS No.: 31892-41-8

Cat. No.: VC1910677

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31892-41-8 |

|---|---|

| Molecular Formula | C8H5N3 |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | benzimidazole-1-carbonitrile |

| Standard InChI | InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H |

| Standard InChI Key | SGCJHVTWXFWDOD-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2C#N |

| Canonical SMILES | C1=CC=C2C(=C1)N=CN2C#N |

Introduction

Chemical Structure and Properties

Molecular Structure

1H-Benzimidazole-1-carbonitrile consists of a benzimidazole core with a nitrile (C≡N) group attached to the N1 position. This structural arrangement results in a compound with the molecular formula C₈H₅N₃, similar to its isomer 1H-benzimidazole-2-carbonitrile . The key structural difference lies in the position of the cyano group, which affects the compound's electronic distribution and reactivity.

While specific structural data for 1H-Benzimidazole-1-carbonitrile is limited in the provided search results, we can infer certain properties based on related compounds. For instance, 1H-benzimidazole-2-carbonitrile has a molecular weight of 143.15 g/mol , and we would expect 1H-Benzimidazole-1-carbonitrile to have the same molecular weight given their identical molecular formula.

Physical Properties

Based on structural similarities with related benzimidazole compounds, 1H-Benzimidazole-1-carbonitrile is likely to exhibit the following physical properties:

It is important to note that these properties are estimations based on structurally similar compounds and would need experimental verification for precise determination.

Infrared (IR) Spectroscopy

For 1H-Benzimidazole-1-carbonitrile, expected IR bands would include:

-

C≡N stretching vibration around 2200-2260 cm⁻¹

-

Aromatic C-H stretching around 3050-3100 cm⁻¹

-

C=N stretching around 1620-1640 cm⁻¹

-

Aromatic C=C stretching around 1520-1580 cm⁻¹ and 1440-1470 cm⁻¹

This prediction is based on IR data for related benzimidazole compounds, such as those described in search result , which reports IR bands for benzimidazole derivatives showing N-H stretching (3107-3420 cm⁻¹), aromatic C-H stretching (3040-3100 cm⁻¹), C=N stretching (1614-1627 cm⁻¹), and aromatic C=C stretching (1425-1573 cm⁻¹) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy of 1H-Benzimidazole-1-carbonitrile would likely show signals for:

-

Aromatic protons in the benzene ring (δ 7.0-8.1 ppm)

-

Absence of N-H signal that would be present in non-N-substituted benzimidazoles

This prediction is based on ¹H-NMR data for related benzimidazole derivatives described in search result , which reports aromatic proton signals in the range of δ 7.1-8.1 ppm .

Comparison with Related Compounds

A comparative analysis of 1H-Benzimidazole-1-carbonitrile with structurally related compounds helps to understand its distinct properties:

The position of substitution significantly influences the compound's properties and reactivity. For instance, 1H-benzimidazole-2-carbonitrile has the cyano group at the C2 position, leading to different electronic effects compared to 1H-Benzimidazole-1-carbonitrile with the cyano group at N1. Similarly, 1H-Benzimidazole-1-carbonitrile,2-propyl-(9CI) has both N1 and C2 positions substituted, resulting in different steric and electronic properties.

Synthesis Methods

General Approaches to Benzimidazole Synthesis

The synthesis of benzimidazole derivatives typically employs ortho-phenylenediamine as a key starting material . Several general approaches are relevant to the potential synthesis of 1H-Benzimidazole-1-carbonitrile:

Condensation Reactions

One of the most common methods for benzimidazole synthesis involves the condensation of ortho-phenylenediamine with carboxylic acids, aldehydes, or nitriles . This approach can be adapted for the synthesis of specifically substituted benzimidazoles by choosing appropriate reagents and reaction conditions.

For example, search result describes a procedure by Tao Zhang using benzonitrile and a similar starting material in a mixture of polyphosphoric acid (PPA) and H₃PO₄ under microwave irradiation, achieving a 92% yield of a benzimidazole derivative .

Metal-Catalyzed Reactions

Various metal catalysts have been employed to facilitate benzimidazole synthesis. Search result mentions several catalytic systems:

-

CuI/l-proline as a catalyst for condensation and C-N bond formation

-

Iron-sulfur as a catalyst for benzimidazole derivative synthesis at 150°C under solvent-free conditions

-

Cobalt-pincer complexes for dehydrogenation reactions at 150°C

These catalytic approaches offer potential routes for the selective synthesis of N-substituted benzimidazoles, which could be adapted for 1H-Benzimidazole-1-carbonitrile preparation.

Green Chemistry Approaches

Recent developments in benzimidazole synthesis have focused on environmentally friendly methods:

-

Sun et al. (2017) described a condensation procedure using phenylhydrosilicon, o-phenylenediamine, and dimethylformamide at 120°C for 12 hours

-

Kathirvelan et al. developed a one-pot synthesis using ammonium chloride as an eco-friendly catalyst in ethanol at 80–90°C

-

Kidwai et al. used ceric ammonium nitrate (CAN) catalyst in polyethylene glycol at 50°C

-

Azarifar et al. proposed a microwave-assisted reflux reaction at 80°C

Specific Methods for Cyano-Substituted Benzimidazoles

While the search results don't provide specific synthesis methods for 1H-Benzimidazole-1-carbonitrile, we can propose potential synthetic routes based on general approaches for N-substituted benzimidazoles and cyano-functionalization:

N-Cyanation of Benzimidazole

A direct approach might involve the cyanation of the N1 position of benzimidazole using a suitable cyanating agent. This could potentially be achieved using reagents such as cyanogen bromide or similar compounds under appropriate base-catalyzed conditions.

Cyclization of Appropriately Substituted Precursors

Another potential approach would involve the cyclization of a suitably functionalized precursor that already contains the cyano group. This might be accomplished by reacting an N-cyano-substituted ortho-phenylenediamine derivative with an appropriate carbonyl compound.

| Synthetic Approach | Key Reagents | Potential Conditions | Advantages/Limitations |

|---|---|---|---|

| Direct N-cyanation | Benzimidazole + cyanating agent | Base catalysis, room temperature to moderate heating | Direct approach; selectivity may be challenging |

| Cyclization method | N-cyano-ortho-phenylenediamine + carbonyl compound | Acid catalysis, moderate heating | Pre-incorporation of cyano group; precursor synthesis may be complex |

| Metal-catalyzed approach | Benzimidazole + cyano source + metal catalyst | Elevated temperature, potential solvent-free conditions | Catalytic efficiency; may require specialized catalysts |

| Microwave-assisted synthesis | Appropriate precursors + catalyst | Microwave irradiation, short reaction times | Energy efficient; requires specialized equipment |

These proposed routes are theoretical and would require experimental validation. The actual synthesis of 1H-Benzimidazole-1-carbonitrile would need to address challenges such as regioselectivity, preventing side reactions, and optimizing reaction conditions for yield and purity.

Biological and Pharmaceutical Applications

Antimicrobial Activity

Search result discusses the antibacterial evaluation of benzimidazole derivatives containing 1,3,4-thiadiazole moiety, indicating that the benzimidazole scaffold can exhibit antimicrobial properties . The presence of a cyano group in 1H-Benzimidazole-1-carbonitrile might contribute to its potential antibacterial activity through mechanisms such as enzyme inhibition or interaction with bacterial cell components.

Pharmacological Activities

Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including:

-

Antiviral activity

-

Anticancer properties

-

Anti-inflammatory effects

-

Antihypertensive activity

-

Antiparasitic properties

The cyano group in 1H-Benzimidazole-1-carbonitrile could potentially enhance certain biological activities by influencing factors such as lipophilicity, electron distribution, and hydrogen bonding capacity, which affect the compound's interaction with biological targets.

Structure-Activity Relationships

The search results indicate that the position and nature of substituents on the benzimidazole core significantly influence biological activity. For example, search result notes that "endo-substituted azabicycloalkyl derivatives were much more active than the corresponding exo analogues or azacycloalkyl compounds" .

Research Developments and Future Perspectives

Synthetic Methodology Advancements

Search result describes several recent advancements in benzimidazole synthesis:

-

Use of microwave irradiation to reduce reaction times and improve yields

-

Development of solvent-free conditions for environmentally friendly synthesis

-

Employment of novel catalytic systems, such as iron-sulfur and cobalt-pincer complexes

-

Green chemistry approaches using eco-friendly catalysts and reaction conditions

These methodological advancements could potentially be applied to the synthesis of 1H-Benzimidazole-1-carbonitrile, offering more efficient and sustainable production routes.

Structural Characterization Techniques

Advances in spectroscopic and analytical techniques have enhanced the characterization of benzimidazole derivatives. Search result mentions the use of sophisticated instruments for structural elucidation:

These analytical techniques are essential for confirming the structure and purity of compounds like 1H-Benzimidazole-1-carbonitrile.

Ongoing Research Areas

Several active research areas involving benzimidazole derivatives that might encompass 1H-Benzimidazole-1-carbonitrile include:

Medicinal Chemistry Applications

Benzimidazole-based compounds continue to be explored for various therapeutic applications. Search result discusses the development of benzimidazole derivatives as 5-HT3 receptor antagonists, demonstrating activity comparable to reference compounds in binding tests and biological assays .

The unique structural features of 1H-Benzimidazole-1-carbonitrile could make it a candidate for investigation in similar medicinal chemistry applications, particularly where the electronic and steric properties conferred by the N1-cyano substitution might be advantageous.

Material Science Applications

Beyond pharmaceutical applications, benzimidazole derivatives are being investigated for use in materials science, including:

-

Coordination chemistry and metal complexation

-

Development of optical and electronic materials

-

Creation of specialty polymers and functional materials

The cyano group in 1H-Benzimidazole-1-carbonitrile could potentially enable metal coordination or participation in supramolecular assemblies, opening avenues for materials science applications.

Future Directions

Based on current trends in benzimidazole research, several promising future directions for 1H-Benzimidazole-1-carbonitrile research can be identified:

Targeted Synthesis and Derivatization

Future research might focus on:

-

Developing selective and efficient synthetic routes specifically for 1H-Benzimidazole-1-carbonitrile

-

Creating a library of derivatives with additional substituents on the benzene ring to explore structure-activity relationships

-

Investigating the reactivity of the cyano group for further functionalization

Comprehensive Biological Evaluation

Systematic biological screening of 1H-Benzimidazole-1-carbonitrile could reveal:

-

Potential antimicrobial properties, following the precedent of other benzimidazole derivatives

-

Receptor binding affinities, particularly for targets where benzimidazoles have shown activity

-

Novel biological activities unique to the N1-cyano substitution pattern

Computational Studies and Rational Design

Computational approaches could contribute to:

-

Understanding the electronic and structural properties of 1H-Benzimidazole-1-carbonitrile

-

Predicting potential biological targets and activities

-

Guiding the rational design of derivatives with enhanced properties for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume